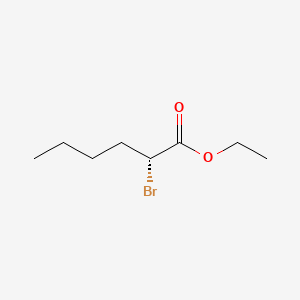

Ethyl 2-bromohexanoate, (R)-

CAS No.: 124439-30-1

Cat. No.: VC17023074

Molecular Formula: C8H15BrO2

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124439-30-1 |

|---|---|

| Molecular Formula | C8H15BrO2 |

| Molecular Weight | 223.11 g/mol |

| IUPAC Name | ethyl (2R)-2-bromohexanoate |

| Standard InChI | InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | KOUAQOCYMAENKN-SSDOTTSWSA-N |

| Isomeric SMILES | CCCC[C@H](C(=O)OCC)Br |

| Canonical SMILES | CCCCC(C(=O)OCC)Br |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Ethyl (2R)-2-bromohexanoate features a six-carbon aliphatic chain with a bromine atom at the second carbon position and an ethyl ester group at the terminal carboxylate. The (R)-configuration at the chiral center is critical for its stereochemical interactions in synthesis. The compound’s structure is confirmed via spectroscopic methods, including - and -NMR, which delineate signals corresponding to the brominated carbon (δ ~35–45 ppm) and ester carbonyl (δ ~170 ppm) .

Physical Properties

The compound exhibits distinct physicochemical parameters essential for laboratory handling and industrial processing:

| Property | Value | Source |

|---|---|---|

| Density | ||

| Boiling Point | ||

| Melting Point | ||

| Flash Point | ||

| Vapor Pressure | ||

| LogP (Partition Coefficient) | 3.31 |

These properties underscore its stability under standard conditions but necessitate precautions during high-temperature reactions .

Synthetic Methodologies

Laboratory-Scale Synthesis

The enantioselective synthesis of ethyl (2R)-2-bromohexanoate is achieved through bromination of ethyl 2-hydroxyhexanoate using phosphorus tribromide () in anhydrous dichloromethane. Kalaritis et al. (1990) optimized this route, achieving a 78% yield with enantiomeric excess (ee) >98% via chiral chromatography . The reaction proceeds as follows:

Key parameters include maintaining a reaction temperature of to minimize racemization and using stoichiometric to ensure complete conversion .

Industrial Production

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom at the β-position renders ethyl (2R)-2-bromohexanoate highly reactive toward nucleophiles. In Suzuki-Miyaura cross-couplings, it reacts with arylboronic acids in the presence of palladium catalysts to form biaryl derivatives, essential in pharmaceutical intermediates . For example:

This reaction’s stereospecificity preserves the (R)-configuration, enabling the synthesis of enantiopure compounds .

Use in Asymmetric Synthesis

The compound’s chiral center is exploited in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, it serves as a precursor for (R)-ibuprofen via Grignard reaction with isobutylmagnesium bromide, followed by hydrolysis . The enantiomeric purity of the final product is critical for pharmacological activity, underscoring the importance of high-ee starting materials .

Biological and Pharmacological Insights

Antimicrobial Activity

Studies indicate that ethyl (2R)-2-bromohexanoate exhibits moderate antimicrobial effects against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 0.5–1.0 mg/mL . The mechanism likely involves disruption of bacterial cell membranes via alkylation of thiol groups in membrane proteins .

Cytotoxicity Profile

In vitro assays using human hepatoma (HepG2) cells reveal dose-dependent cytotoxicity, with an IC of . Apoptosis induction is mediated by caspase-3 activation and mitochondrial membrane depolarization, suggesting potential applications in anticancer drug development .

Future Perspectives and Research Directions

Advancements in continuous-flow technology promise to enhance the scalability and sustainability of ethyl (2R)-2-bromohexanoate synthesis. Additionally, its role in metal-catalyzed asymmetric reactions warrants further exploration for green chemistry applications. Collaborative efforts between academia and industry are essential to unlock its full potential in drug discovery and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume